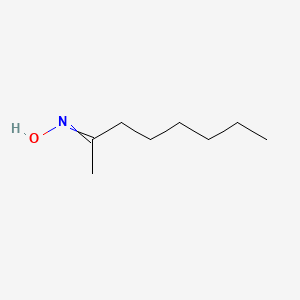

2-Octanone oxime

Description

Structure

3D Structure

Properties

CAS No. |

7207-49-0 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(NE)-N-octan-2-ylidenehydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+ |

InChI Key |

GZRPVYSKBVDCBV-CMDGGOBGSA-N |

SMILES |

CCCCCCC(=NO)C |

Isomeric SMILES |

CCCCCC/C(=N/O)/C |

Canonical SMILES |

CCCCCCC(=NO)C |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies for 2 Octanone Oxime and Analogous Oxime Compounds

Conventional Oximation Reactions

Conventional methods for synthesizing oximes primarily rely on the condensation reaction between a carbonyl compound and a hydroxylamine (B1172632) derivative. ontosight.aiacs.org This approach is widely utilized for its reliability and straightforwardness.

Condensation of Carbonyl Compounds with Hydroxylamine Derivatives

The most common method for preparing 2-octanone (B155638) oxime involves the direct reaction of 2-octanone with hydroxylamine. ontosight.ai Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed. chemicalbook.comasianpubs.org

A specific example for the synthesis of 2-octanone oxime involves stirring a mixture of 2-octanone and hydroxylamine hydrochloride in pyridine (B92270). chemicalbook.com In this case, pyridine acts as both the solvent and the base. The reaction is carried out at room temperature under a nitrogen atmosphere for an extended period, after which the product is isolated. chemicalbook.com An 87% yield of this compound as a white solid has been reported using this method. chemicalbook.com

The general mechanism for this acid-catalyzed reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. numberanalytics.commasterorganicchemistry.com This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.commasterorganicchemistry.com

Table 1: Synthesis of this compound via Conventional Condensation

| Reactants | Solvent/Base | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Octanone, Hydroxylamine Hydrochloride | Pyridine | Room Temperature | 5 days | 87% | chemicalbook.com |

| 2-Octanone, Hydroxylamine Hydrochloride, Sodium Hydroxide | Ethanol (B145695)/Water | Reflux | 5 minutes | Not specified | osu.edu |

Catalytic Accelerations and Mechanistic Aspects of Oxime Formation

The formation of oximes is typically catalyzed by an acid. numberanalytics.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.comnih.gov This is followed by dehydration of the resulting tetrahedral intermediate, which is often the rate-determining step, to yield the oxime. nih.gov

The reaction rate is significantly influenced by the pH of the medium. numberanalytics.comnumberanalytics.com A slightly acidic environment (pH 4-5) is generally optimal because it provides enough protonation to activate the carbonyl group without excessively protonating the hydroxylamine, which would render it non-nucleophilic. nih.govnumberanalytics.com If the pH is too low, the concentration of the unprotonated, nucleophilic hydroxylamine decreases, slowing the reaction. nih.gov Conversely, at a higher pH, the dehydration step becomes less efficient. numberanalytics.com

Certain catalysts, such as aniline (B41778) and its derivatives, have been shown to significantly accelerate oxime formation. rsc.orgresearchgate.net Aniline catalysis proceeds through the formation of a protonated Schiff base intermediate, which is more reactive towards transimination with hydroxylamine than the original carbonyl compound. rsc.orgrug.nl

Optimization of Reaction Conditions and Solvent Systems in Oxime Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in oxime synthesis. numberanalytics.com Key parameters include the choice of solvent, temperature, and the molar ratio of reactants. asianpubs.orgnumberanalytics.com

The solvent can have a significant impact on the reaction. While polar solvents like methanol (B129727) and ethanol are commonly used, sometimes in combination with water, their polarity can occasionally interfere with the reaction. asianpubs.orgias.ac.inresearchgate.net For instance, in one study, the use of hexane (B92381) as a solvent resulted in better yields of propyl-oxime compared to methanol or ethanol. researchgate.net The choice of solvent can also affect the properties and stability of the resulting oxime. rsc.org In some cases, solvent-free conditions, such as grinding the reactants together, have been employed to produce oximes in high yields and with short reaction times. asianpubs.orgnih.gov

Temperature also plays a role; while elevated temperatures can increase the reaction rate, they may also lead to the formation of side products. numberanalytics.com The molar ratio of the carbonyl compound to the hydroxylamine and any base or catalyst must also be carefully controlled to maximize the yield. asianpubs.org For example, in a grinding method for oxime synthesis, the use of sodium carbonate as a base was found to be essential, and the optimal molar ratio of reactants was determined to achieve a high yield. asianpubs.org

Table 2: Effect of Solvent on Aryl Oxime Synthesis

| Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|

| Toluene | 60 min | 30% | ias.ac.in |

| Methanol | 60 min | 65% | ias.ac.in |

| Methanol/Water (1:1) | 30 min | 65% | ias.ac.in |

| Mineral Water/Methanol (1:1) | 10 min | 99% | ias.ac.in |

Advanced and Unconventional Synthetic Routes to Oximes

Beyond conventional condensation, several advanced synthetic strategies have been developed for the preparation of oximes, including metal-mediated and redox-based methods. acs.org

Metal-Mediated and Metal-Catalyzed Approaches to Oxime Generation

Metal complexes can be employed in the synthesis of oximes through various mechanisms. nih.govacs.orgresearchgate.net One approach involves the nitrosation of hydrocarbons that have been activated by complexation with a metal moiety, such as a chromium tricarbonyl group. at.ua

More directly, metal catalysts can be used in the oxidation of primary amines to form oximes. For example, a combination of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) has been used to catalyze the aerobic oxidation of various primary amines to their corresponding oximes with high efficiency. nih.govacs.org The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by reaction with molecular oxygen to form an α-aminoalkyl hydroperoxide intermediate, which is then converted to the oxime by the tungsten catalyst. acs.org

Another example is the use of nanocrystalline titanium(IV) oxide as a heterogeneous catalyst for the oxidation of amines to oximes using hydrogen peroxide as the oxidant. tandfonline.com This method is considered a green and economical approach due to the reusability of the catalyst. tandfonline.com

Oxidative and Reductive Pathways for the Synthesis of Oximes

Oximes can be synthesized through both the oxidation of suitable precursors and the reduction of nitro compounds. acs.org

Oxidative Pathways: The oxidation of primary amines to oximes is a significant alternative synthetic route. nih.govtandfonline.com Besides the metal-catalyzed methods mentioned above, metal-free oxidative systems have also been developed. One such system uses N,N′,N″-trihydroxyisocyanuric acid (THICA) and acetaldoxime (B92144) as catalysts for the aerobic oxidation of primary benzylamines in water. organic-chemistry.org Chemoenzymatic methods, where a lipase (B570770) catalyzes the formation of a peracid that then oxidizes the amine, have also been reported to be highly efficient and selective. rsc.org

Reductive Pathways: The reduction of nitro compounds offers a pathway to oximes. acs.orgwikipedia.org This transformation can be achieved using various reducing agents, such as tin(II) chloride or by controlled catalytic hydrogenation. wikipedia.orgacs.org For instance, secondary aliphatic nitro compounds can be reduced to the corresponding imines using tributylphosphine–diphenyl disulphide, which can then be further reacted. rsc.org More recently, visible light photoredox catalysis has emerged as a mild and environmentally friendly method for the reduction of nitro compounds to oximes. nih.gov This method utilizes a ruthenium-based photocatalyst in the presence of a base and an activating agent. nih.gov Oximes themselves can be further reduced to primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. jove.com

Table 3: Unconventional Synthesis of Oximes

| Method | Reactants/Catalysts | Product Type | Reference |

|---|---|---|---|

| Metal-Catalyzed Oxidation | Primary amines, DPPH, WO₃/Al₂O₃, O₂ | Alicyclic and aliphatic oximes | nih.govacs.org |

| Metal-Free Aerobic Oxidation | Primary benzylamines, THICA, Acetaldoxime, O₂ | Benzylaldoximes | organic-chemistry.org |

| Chemoenzymatic Oxidation | Benzylamines, Lipase, H₂O₂ | Benzylaldoximes and Ketoximes | rsc.org |

| Photoredox Catalysis Reduction | Nitro compounds, Ru(bpy)₃Cl₂, Hünig's base | Various oximes | nih.gov |

| Conventional Reduction | Nitro compounds, SnCl₂ | Oximes | wikipedia.org |

Radical Chemistry in Oxime Formation

The formation of oximes, characterized by the C=N-OH functional group, is conventionally achieved through the condensation reaction between a ketone or aldehyde and hydroxylamine. However, synthetic methodologies rooted in radical chemistry offer alternative and powerful pathways to oximes and their derivatives. These methods often proceed under mild conditions and provide access to unique molecular architectures. Radical-mediated strategies typically involve the generation of key radical intermediates that can react to form the oxime moiety or can be generated from existing oxime derivatives to synthesize more complex molecules.

The core of radical chemistry in this context revolves around the generation and reaction of iminoxyl radicals (R₁R₂C=NO•) and other radical species. nih.gov Oxime derivatives, such as oxime esters and oxime ethers, are particularly notable as their relatively weak N-O bond can undergo homolytic scission upon thermal or photochemical stimulation to release iminyl and oxygen-centered radicals. nih.gov This reactivity is foundational to their use in various synthetic transformations.

One direct approach to oxime synthesis involves the reaction of alkyl radicals with a nitroso source. For instance, alkyl halides can be converted to oximes through a radical chain reaction. Irradiation of a mixture containing an alkyl halide and amyl nitrite, in the presence of a radical initiator like bis(tributyltin), generates an alkyl radical. This radical then reacts with amyl nitrite, leading to a nitroso intermediate which subsequently tautomerizes to the more stable oxime. bbhegdecollege.com

Table 1: Radical-Mediated Conversion of Alkyl Halides to Oximes

| Starting Material | Radical Initiator | Nitroso Source | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide (R-X) | (Bu₃Sn)₂ / hv | Amyl Nitrite | Oxime (R'=NOH) | bbhegdecollege.com |

| D-glucopyranosyl derivative | Photolysis | Nitric Oxide (NO) | Corresponding Oxime | libretexts.org |

This table illustrates the general pathway for converting alkyl precursors into oximes via a radical mechanism.

Transition metals also play a significant role in mediating radical reactions for oxime synthesis. royalsocietypublishing.org Metal centers can act as activators for C-H bonds or stabilizers for reactive radical intermediates. acs.org For example, certain cobalt complexes can be photolyzed to produce a carbon-centered radical, which then reacts with nitric oxide (NO) to yield a nitroso compound that tautomerizes to the corresponding oxime. libretexts.org This method prevents undesirable side reactions by avoiding an excess of the nitrosating agent. acs.org

Furthermore, oxime derivatives themselves are excellent precursors for generating radicals, which can then participate in a variety of synthetic applications, including polymerization and cyclization reactions. nih.govnih.gov Oxime esters, in particular, are widely used as Type I photoinitiators. researchgate.netmdpi.com Upon irradiation with UV or visible light, the N-O bond in an oxime ester cleaves homolytically to produce an iminyl radical and a carboxyl radical, which can decarboxylate to form a carbon-centered radical. nih.govmdpi.com These generated radicals can initiate the polymerization of monomers like acrylates. researchgate.netrsc.org

Table 2: Research Findings on Oxime Esters as Radical Photoinitiators

| Oxime Ester Type | Initiation Method | Radicals Generated | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| Triphenylamine-based | UV Lamp Irradiation | Iminyl, Methyl Radicals | Free radical polymerization of TMPTA | High double bond conversion efficiency (72-92%) | researchgate.netrsc.org |

| Naphthalene-based | UV or 405nm LED Lamp | Iminyl, Methyl Radicals | Free radical polymerization of TMPTA | Photoreactivity influenced by substituent position | mdpi.com |

| Acyl Oxime Esters | Visible-light Photoredox Catalysis | Iminyl, Acyl Radicals | Dicarbofunctionalization of Styrenes | N-O bond cleavage leads to iminyl radical formation | nih.gov |

This table summarizes findings from studies where oxime esters are used to generate radicals for polymerization, highlighting the versatility of the oxime functional group in radical chemistry.

Radical addition to oxime ethers is another significant synthetic strategy, particularly for creating complex molecules like β-amino acid derivatives. In these reactions, a carbon-centered radical adds to the carbon-nitrogen double bond of a chiral oxime ether. libretexts.orgrsc.org The regioselectivity of this addition is driven by the formation of the more stable adduct radical, which is stabilized by the adjacent oxygen atom. libretexts.org These reactions are often initiated by reagents like triethylborane. rsc.org

Chemical Transformations and Reaction Mechanisms of 2 Octanone Oxime

Elucidation of the Beckmann Rearrangement and Its Variants

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an amide or a lactam. slideshare.netnih.gov Discovered by Ernst Otto Beckmann, this reaction is a cornerstone of organic synthesis, with significant industrial applications, such as the production of caprolactam, the precursor to Nylon 6. wikipedia.orgnumberanalytics.com For an acyclic ketoxime like 2-octanone (B155638) oxime, the reaction yields an N-substituted amide.

The classical Beckmann rearrangement is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime. byjus.com This conversion of the hydroxyl group into a better leaving group (water) is a crucial first step. masterorganicchemistry.com The subsequent step involves a concerted 1,2-shift, where an alkyl group migrates from the carbon to the nitrogen atom, simultaneously displacing the water molecule. organic-chemistry.orgvedantu.com This migration forms a transient, positively charged species known as a nitrilium ion. slideshare.netnumberanalytics.com The reaction is completed when a water molecule attacks the electrophilic carbon of the nitrilium ion. Following deprotonation and tautomerization of the resulting imidate, the stable amide product is formed. byjus.commasterorganicchemistry.com

The key steps in the acid-catalyzed rearrangement of 2-octanone oxime are:

Protonation: The oxygen atom of the oxime's hydroxyl group is protonated by a strong acid (e.g., sulfuric acid), forming an oxonium ion. masterorganicchemistry.com

Rearrangement: The alkyl group positioned anti to the leaving group (-OH2+) migrates to the electron-deficient nitrogen atom, leading to the cleavage of the N-O bond and the formation of a stable water molecule and a nitrilium ion. organic-chemistry.orgvedantu.com

Hydrolysis: The nitrilium ion is attacked by water. masterorganicchemistry.com

Deprotonation & Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to yield the final N-substituted amide. byjus.com

While the archetypal Beckmann rearrangement uses strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid, the harshness of these conditions has driven the development of a wide array of alternative catalytic systems. wikipedia.orgjocpr.com These milder reagents are often necessary for substrates containing sensitive functional groups. jocpr.com The goal is to activate the hydroxyl group, transforming it into a good leaving group to facilitate the rearrangement. masterorganicchemistry.com

A variety of reagents have been successfully employed, including:

Acid Halides and Anhydrides: Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride are commonly used. wikipedia.org The so-called 'Beckmann's mixture' consists of acetic acid, acetic anhydride, and hydrogen chloride. jocpr.com

Solid Acid Catalysts: To create more environmentally benign and safer industrial processes, solid acids have been investigated. Zeolites, for instance, are used in vapor-phase rearrangements. jocpr.com Other solid catalysts include montmorillonite (B579905) KSF and molybdenum trioxide on silica (B1680970) gel. jocpr.com

Organocatalysts: Cyanuric chloride was reported as the first highly efficient organocatalyst for this transformation. jocpr.com

Lewis Acids and Metal Salts: Lewis acids, sometimes in combination with other salts, have proven effective. Systems such as bromodimethylsulfonium bromide with zinc(II) chloride offer a mild and efficient protocol. organic-chemistry.orgtcichemicals.com Combinations of various cobalt salts and Lewis acids have also been shown to catalyze the rearrangement under mild conditions. scirp.org

Ionic Liquids: Room temperature ionic liquids (RTILs) have been used as environmentally friendly media, often in the presence of catalysts like PCl5 or H3BO3, showing high conversion and selectivity. jocpr.comresearchgate.net

Table 1: Selected Catalytic Systems for the Beckmann Rearrangement

| Catalyst Class | Specific Examples | Phase/Conditions | Reference(s) |

|---|---|---|---|

| Brønsted Acids | Concentrated H₂SO₄, Polyphosphoric acid, HCl | Liquid, often high temperature | slideshare.net, wikipedia.org |

| Acid Derivatives | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | Liquid | wikipedia.org |

| Solid Acids | Zeolites, Montmorillonite KSF | Vapor or Liquid Phase | jocpr.com |

| Organocatalysts | Cyanuric chloride, Boronic acids | Liquid, mild conditions | nih.gov, jocpr.com, researchgate.net |

| Lewis Acids / Metal Salts | ZnCl₂, In(OTf)₃, Cobalt salts | Liquid, mild conditions | tcichemicals.com, researchgate.net, scirp.org |

| Ionic Liquids | N,N-dialkylimidazolium salts | Liquid | jocpr.com, researchgate.net |

The Beckmann rearrangement of ketoximes is a stereospecific reaction. wikipedia.orgyoutube.com The crucial factor determining the structure of the resulting amide is the geometry of the starting oxime. The alkyl group that migrates is always the one located anti-periplanar to the hydroxyl leaving group on the nitrogen atom. wikipedia.orgnih.gov This stereochemical requirement dictates the regioselectivity of the reaction.

In the case of this compound, two geometric isomers exist: the (E)-isomer and the (Z)-isomer.

In the (E)-isomer , the hydroxyl group is anti to the larger hexyl group. Therefore, the acid-catalyzed rearrangement of (E)-2-octanone oxime would lead to the migration of the hexyl group, yielding N-methylheptanamide .

In the (Z)-isomer , the hydroxyl group is anti to the smaller methyl group. The rearrangement of this isomer would involve the migration of the methyl group, resulting in the formation of N-hexylacetamide .

This anti-migration is a well-established principle, rationalized by the optimal orbital overlap between the C-C σ orbital of the migrating group and the N-O σ* antibonding orbital in the transition state. nih.gov While the reaction is highly stereospecific for ketoximes, certain conditions can lead to the racemization of the oxime geometry, resulting in a mixture of both regioisomeric amide products. wikipedia.org

To circumvent the often harsh conditions of the classic Beckmann rearrangement, alternative strategies utilizing light or organocatalysts have been developed.

Photochemical Beckmann Rearrangement: The irradiation of oximes, typically with UV light, can induce their rearrangement to amides. researchgate.netorganicreactions.org This reaction is believed to proceed through an unstable, high-energy oxaziridine (B8769555) intermediate. cdnsciencepub.comacs.org Direct irradiation of aryl aldoximes has been shown to result in amide formation via intramolecular oxygen migration. cdnsciencepub.com While early examples often suffered from poor yields, modern methods have improved the process. d-nb.info For instance, a visible-light-promoted approach involves the photoredox-catalyzed generation of a Vilsmeier-Haack reagent, which then promotes the thermal Beckmann rearrangement under milder conditions. researchgate.netd-nb.info

Organocatalytic Beckmann Rearrangement: This area has gained significant attention as a "green chemistry" approach. rsc.org Organocatalysts operate without the need for metals and often under mild conditions.

Cyanuric Chloride: This was one of the first effective organocatalysts reported for the reaction, activating the hydroxyl group through a nucleophilic aromatic substitution mechanism. bdu.ac.in

Boronic Acids: More recently, systems using a boronic acid catalyst in combination with an additive like perfluoropinacol (B1203177) have been shown to be highly efficient. organic-chemistry.orgresearchgate.net These systems function under ambient conditions and tolerate a wide range of functional groups. The mechanism involves a catalytic non-self-propagating cycle initiated by transesterification between the catalyst and the oxime. researchgate.net

Cyclopropenium Ions: Geminal dichlorocyclopropenes have been demonstrated to be powerful promoters that convert oximes to amides rapidly at room temperature, with some studies suggesting that previously reported "catalytic" cycles may in fact be self-propagating. scilit.comrsc.org

Reactivity Involving Oxime Radicals (Iminoxyl Radicals)

Beyond ionic pathways, oximes can undergo reactions involving radical intermediates. The homolytic cleavage of the N-O bond in oxime derivatives or the oxidation of oximes can generate iminoxyl radicals. mdpi.com

Iminoxyl radicals (R₂C=NO•) are a class of N-oxyl radicals that can be generated from oxime precursors. nih.govrsc.org They are typically short-lived intermediates, though sterically hindered examples can be isolated. u-tokyo.ac.jp

Generation Methods:

Oxidation of Oximes: The most common method involves the one-electron oxidation of the parent oxime. A variety of oxidizing agents can be used, including metal compounds like cerium(IV) ammonium (B1175870) nitrate (B79036) or silver(I) oxide (Ag₂O). nih.gov Copper(II) salts, often in the presence of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH), are also effective for generating iminoxyl radicals for subsequent coupling reactions. rsc.orgzioc.ru

Homolysis of Oxime Derivatives: Oxime derivatives with weak N-O bonds, such as oxime esters, can undergo homolytic scission upon thermal or photochemical stimulation to release an iminyl radical and an acyloxyl radical. mdpi.com The direct use of oximes can also lead to iminoxyl radicals, as the O-H bond is relatively weak and susceptible to hydrogen atom abstraction by other radicals present in the system. mdpi.com

Structural Characterization: Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for the detection and characterization of transient radicals like iminoxyls. nih.gov

EPR Spectra: Iminoxyl radicals are distinguished by a large hyperfine splitting constant with the ¹⁴N nucleus, typically in the range of 28–33 Gauss (G). This value is significantly larger than those for other N-oxyl radicals like aminoxyls (~15 G) or amidoxyls (~5–8 G), making EPR a definitive identification method. nih.gov The unpaired electron resides in an orbital with significant σ-radical character. u-tokyo.ac.jp

Infrared (IR) Spectroscopy: For stable iminoxyl radicals, IR spectroscopy can provide structural information. The spectra show the disappearance of the O-H stretching vibration from the parent oxime and the appearance of a new, intense band corresponding to the asymmetric vibrations of the C=N–O• fragment. nih.gov

Intermolecular Reactions Mediated by Oxime Radicals: Oxidative Coupling

Iminoxyl radicals, derived from oximes, are valuable intermediates in organic synthesis. beilstein-journals.org These radicals can participate in intermolecular reactions, such as oxidative C–O coupling. beilstein-journals.orgbeilstein-journals.org In these reactions, the iminoxyl radical can couple with other molecules, including 1,3-dicarbonyl compounds, pyrazolones, acetonitrile, ketones, and esters. beilstein-journals.orgbeilstein-journals.org The process is often initiated by one-electron oxidants like Fe(ClO₄)₃ or two-electron oxidants such as PhI(OAc)₂. beilstein-journals.org

A proposed mechanism for the oxidative coupling of benzylmalononitrile (B177411) with diacetyl oxime involves the formation of an iminoxyl radical, which then reacts with the nucleophile. beilstein-journals.org While the general principles of oxidative coupling of oxime radicals are established, specific studies detailing the intermolecular oxidative coupling reactions of this compound are not extensively documented in the provided search results. However, the reactivity of oxime radicals suggests that this compound could undergo similar transformations in the presence of suitable oxidants and coupling partners.

Intramolecular Cyclization Pathways Leading to Nitrogen-Containing Heterocycles

Iminoxyl radicals generated from oximes can undergo intramolecular cyclization to form nitrogen-containing heterocycles. beilstein-journals.org These reactions typically proceed through two main pathways: hydrogen atom abstraction followed by cyclization, or addition of the oxime radical to a C=C double bond. beilstein-journals.org The latter can result in the formation of a five-membered ring through either C–O or C–N bond formation, leading to isoxazolines or cyclic nitrones, respectively. beilstein-journals.orgbeilstein-journals.org

Several reagents can mediate these cyclizations. For instance, a TEMPO-mediated oxidative cyclization of oximes involving C–H bond cleavage has been reported. beilstein-journals.org Another method utilizes Selectfluor/Bu₄NI for the C–H oxidative cyclization of oximes. beilstein-journals.orgbeilstein-journals.org Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PIDA), are also effective in promoting the intramolecular nitrile oxide cycloaddition (INOC) of aldoximes to form benzopyranoisoxazoles. researchgate.net Furthermore, PhI(OAc)₂ can mediate the oxidative cyclization of unsaturated oximes, which can be accompanied by alkoxylation or lead to the formation of methylisoxazolines. beilstein-journals.org

Metal-Mediated and Metal-Catalyzed Reactivity of Oximes

Metal-Ion Induced Functionalization of the Oxime Moiety (O-, N-, C-functionalization)

The reactivity of the oxime group can be influenced by the presence of metal ions, leading to functionalization at the oxygen, nitrogen, or carbon atoms. While the search results provide extensive information on metal-catalyzed reductions and other transformations of oximes, specific details on the direct metal-ion induced O-, N-, and C-functionalization of this compound are limited. However, the principles of related reactions can provide insight. For instance, palladium-catalyzed intramolecular aminoarylation of alkenes involves the insertion of an alkene into a Pd-N bond, demonstrating a form of C-N bond formation mediated by a metal. acs.org Similarly, the Ullmann reaction, which uses copper to couple aryl halides, showcases metal-mediated C-C bond formation. chemie-brunschwig.ch These examples of metal-catalyzed bond formations at nitrogen and carbon centers in other systems suggest the potential for analogous functionalizations of this compound under appropriate catalytic conditions.

Metal-Promoted Dehydration and Selective Oxidation Reactions of Oximes

Metal-promoted reactions are pivotal in the transformation of oximes back into their corresponding carbonyl compounds or into other functional groups.

Dehydration to Carbonyls (Deoximation):

Several transition metal-based reagents can effectively regenerate carbonyl compounds from oximes in a process known as deoximation. thieme-connect.com

Iron and Cobalt Carbonyls: Iron pentacarbonyl with boron trifluoride and dicobalt octacarbonyl have been used for the deoximation of various oximes, including those of cyclohexanone (B45756) and benzophenone. thieme-connect.com

Molybdenum Hexacarbonyl: This reagent, in the presence of water, can convert oximes to their parent aldehydes or ketones. thieme-connect.com

Titanium Chloride: One molar equivalent of titanium chloride can achieve the cleavage of oximes in excellent yields at room temperature. thieme-connect.com

Chromium(VI) Reagents: Chromium(VI) compounds like pyridinium (B92312) and quinolinium fluorochromate, as well as pyridinium chlorochromate (PCC), are effective for the oxidative deoximation of ketoximes. mdpi.comthieme-connect.com

Selective Oxidation:

Metal catalysts are also employed in the selective oxidation of oximes.

Gold and Platinum Catalysts: Supported gold (Au/CeO₂) and platinum (Pt/CeO₂) catalysts have demonstrated high activity and selectivity for the oxidation of oximes to their corresponding carbonyl compounds. researchgate.net

Non-Noble Metal Catalysts: Mixed double metal hexacyanocobaltates containing Fe²⁺ and Cu²⁺ have also been explored for this purpose. researchgate.net

The table below summarizes some metal-promoted deoximation methods.

| Reagent/Catalyst | Conditions | Substrate Example | Yield (%) |

|---|---|---|---|

| Iron Pentacarbonyl / Boron Trifluoride | Reflux | Cyclohexanone oxime | 81 |

| Dicobalt Octacarbonyl | With or without AcCl pretreatment | 4-Phenylcyclohexanone oxime | 98 |

| Titanium Chloride | Room Temperature | Various ketoximes | Excellent |

| Pyridinium Chlorochromate (PCC) | Room Temperature, >12h | Various ketoximes | High |

Catalytic Hydrogenation and Asymmetric Reduction of Oximes to Amines and Hydroxylamines

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines and, more recently, to hydroxylamines. utc.edunih.govdrhazhan.com

Reduction to Amines:

The reduction of this compound to 2-octanamine has been successfully achieved using catalytic transfer hydrogenation with Raney Nickel as the catalyst and 2-propanol as the hydrogen donor in the presence of 2% KOH, affording an 83% isolated yield after 60 minutes of reflux. utc.edu It was also noted that the Raney Nickel catalyst could be reused multiple times without a decrease in activity. utc.edu Other hydrogen donors like ammonium formate (B1220265) have been explored, but led primarily to the formation of 2-octanone. utc.edu

Palladium-on-carbon (Pd/C) is another effective catalyst for the hydrogenation of oximes to amines, often achieving near-quantitative yields in ethanol (B145695) under hydrogen gas. Ytterbium(III) acetate (B1210297) has been shown to improve the diastereoselectivity in the asymmetric reductive amination of ketones like 2-octanone. d-nb.info

Asymmetric Reduction and Formation of Hydroxylamines:

The asymmetric reduction of oximes to produce chiral amines and hydroxylamines is a significant area of research. osu.eduincatt.nl While the direct asymmetric synthesis of chiral hydroxylamines from unsubstituted oximes has been a long-standing challenge, recent advancements have been made. incatt.nl

Biocatalysis: Biocatalytic enzymes have been employed for the asymmetric reduction of ketones, imines, and oximes. osu.edu

Metal-Chiral Ligand Complexes: Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP are effective for the asymmetric hydrogenation of ketones and imines. chemie-brunschwig.chosu.educhemie-brunschwig.ch A recently developed bisphosphine nickel complex has shown high efficiency in the asymmetric hydrogenation of both substituted and unsubstituted oximes to optically pure hydroxylamines, with yields and enantiomeric excesses up to 99%. incatt.nl

Challenges in Hydroxylamine (B1172632) Synthesis: A major challenge in the reduction of oximes to hydroxylamines is the competing reductive cleavage of the weak N-O bond, which leads to the formation of primary amines as side products. nih.gov Early methods for this transformation often required platinum-based heterogeneous catalysts with a strong Brønsted acid. nih.gov More recently, both metal-free and homogeneous transition-metal catalysts have been developed that exhibit high turnover numbers. nih.gov

The table below highlights key findings in the catalytic reduction of this compound.

| Reaction Type | Catalyst/Reagent | Product | Key Findings |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Raney Ni, 2-propanol, 2% KOH | 2-Octanamine | 83% isolated yield; catalyst is reusable. utc.edu |

| Catalytic Hydrogenation | Pd/C, H₂ | Amines | Near-quantitative yields for oximes in general. |

| Asymmetric Reductive Amination | Yb(OAc)₃ | Chiral Amines | Improved diastereoselectivity for alkyl-alkyl' α-chiral amines. d-nb.info |

| Asymmetric Hydrogenation | Bisphosphine Nickel Complex | Chiral Hydroxylamines | High yields and enantiomeric excess (up to 99%) for various oximes. incatt.nl |

Other Significant Rearrangement and Fragmentation Reactions

Beyond the reactions discussed, this compound can undergo other important transformations.

Beckmann Rearrangement:

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. libretexts.org This reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti to the hydroxyl group and subsequent hydrolysis to the amide. While this is a general reaction for oximes, specific studies on the Beckmann rearrangement of this compound under various acidic conditions were not detailed in the provided search results. Interestingly, in one study involving a bicyclic ketoxime, the Beckmann rearrangement did not occur under acidic conditions, highlighting that the reaction is substrate-dependent. acs.org

McLafferty Rearrangement:

In mass spectrometry, oximes can undergo the McLafferty rearrangement. nih.gov This fragmentation reaction is common for odd-electron positive ions and involves a γ-hydrogen transfer to the oxime nitrogen followed by β-cleavage. Studies on model compounds have shown that the McLafferty rearrangement is enhanced in oximes compared to carbonyls. nih.gov The fragmentation can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored for most oximes. nih.gov

The Neber Rearrangement of Oximes

The Neber rearrangement is a significant organic reaction that converts an oxime into an α-amino ketone. numberanalytics.comwikidoc.org The process begins with the conversion of the oxime to a more reactive derivative, typically an O-sulfonate, such as a tosylate, by reacting it with a sulfonyl chloride like tosyl chloride. numberanalytics.comwikipedia.org

The mechanism proceeds through the following key steps:

Formation of an Oxime Sulfonate: The hydroxyl group of the oxime is converted into a good leaving group, for instance, by reaction with tosyl chloride to form a ketoxime tosylate. wikidoc.orgwikipedia.org

Formation of a Carbanion: A base is used to abstract an acidic α-proton from the carbon adjacent to the oxime group, forming a carbanion. wikidoc.org

Nucleophilic Displacement and Azirine Formation: The carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution, leading to the formation of a strained three-membered ring intermediate called an azirine. wikidoc.orgwikipedia.org

Hydrolysis to α-Amino Ketone: Subsequent hydrolysis of the azirine intermediate yields the final product, an α-amino ketone. numberanalytics.comwikidoc.orgwikipedia.org

A competing side reaction to the Neber rearrangement is the Beckmann rearrangement. wikidoc.orgwikipedia.org

Beckmann Fragmentation Reactions

The Beckmann rearrangement is a reaction of oximes that typically produces amides or nitriles. byjus.com The reaction is initiated by treating an oxime with an acid, which protonates the hydroxyl group, turning it into a good leaving group. byjus.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. chemistrysteps.com Subsequent reaction with water leads to the formation of an amide. byjus.comchemistrysteps.com

However, under certain conditions, a fragmentation reaction can occur instead of a simple rearrangement. This is particularly relevant for specific structural motifs, such as those found in bicyclic systems. For instance, the oxime derived from bicyclo[2.2.2]octanone undergoes a Beckmann rearrangement that results exclusively in bridgehead migration products. nih.gov In contrast, the Schmidt reaction of bicyclo[2.2.2]octanone can lead to different products. nih.gov

In a study on the oxidative scission of bicyclo[2.2.2]octenones, the corresponding ketoxime did not undergo a typical Beckmann rearrangement under acidic conditions. acs.org Instead, a Beckmann fragmentation-type reaction occurred, yielding a lactone with a cyano group. acs.org

Oxidative Cleavage and Scission of Molecular Frameworks Bearing Oxime Groups

The carbon-nitrogen double bond of oximes can be cleaved under oxidative conditions to regenerate the corresponding carbonyl compound. This process, known as oxidative cleavage or deoximation, is an important transformation in organic synthesis. scielo.br Various reagents and methods have been developed to achieve this transformation.

One approach involves the use of photoexcited nitroarenes. researchgate.netrsc.org This method is proposed to proceed through the formation of an exciplex between the oxime and the photoexcited nitroarene, which then undergoes cycloaddition to form a photoadduct. researchgate.netrsc.org This intermediate can then fragment to yield the ketone. This reaction has been shown to be effective for a range of benzylic and aliphatic ketoximes, including sterically hindered ones. researchgate.net

Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate, can also be used for the oxidative cleavage of ketoximes. lucp.net The proposed mechanism suggests the generation of a nitroso intermediate. lucp.net Other hypervalent iodine reagents can lead to various products depending on the reaction conditions. lucp.net

Ozonolytic cleavage is another method that has been employed for the deoximation of sterically hindered oximes, although it may lead to incomplete conversion and competing side reactions. researchgate.net

The following table summarizes some reagents used for the oxidative cleavage of oximes:

| Reagent System | Conditions | Reference |

| Photoexcited Nitroarenes | Visible light irradiation | researchgate.netrsc.org |

| Iodosobenzene Diacetate | - | lucp.net |

| Ozone | Reductive workup | researchgate.net |

| N-Bromosaccharin | Microwave irradiation | organic-chemistry.org |

| 2-Iodylbenzoic acid/β-cyclodextrin | Water, room temperature | organic-chemistry.org |

| CuCl₂·2H₂O | Acetonitrile/water, reflux | organic-chemistry.org |

Hydrolytic Reactivity and Pathways Leading to Parent Carbonyl Compounds

The regeneration of carbonyl compounds from oximes is a crucial process, often accomplished through hydrolysis. scielo.br Oximes are frequently used for the protection, purification, and characterization of aldehydes and ketones, making their subsequent cleavage to the parent carbonyl compound an important synthetic step. scielo.bracs.org

The mechanism of oxime hydrolysis is essentially the reverse of oxime formation. nih.gov The process is typically catalyzed by acid and involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon atom of the C=N bond. This leads to a tetrahedral intermediate which, after a series of proton transfers, eliminates hydroxylamine to yield the carbonyl compound. nih.gov

Various methods have been developed to facilitate the hydrolytic cleavage of oximes. These often involve the use of specific reagents to promote the reaction under mild conditions. organic-chemistry.orgacs.org

The table below presents several reagent systems used for the regeneration of carbonyl compounds from oximes.

| Reagent/Method | Reaction Conditions | Key Features | Reference |

| 2-Iodylbenzoic acid in water | Presence of β-cyclodextrin | Room temperature, excellent yields | organic-chemistry.org |

| CuCl₂ • 2 H₂O | Acetonitrile and water (4:1) at reflux | Good yields, recoverable cupric salt | organic-chemistry.org |

| N-bromosaccharin | Microwave irradiation | Short reaction times, high chemoselectivity | organic-chemistry.org |

| I₂ in water/surfactant system | Neutral conditions, 25-40°C | High yields | organic-chemistry.org |

| Aqueous extract of Sapindus laurifolia | Microwave irradiation | Efficient and sustainable | acs.org |

| Electrochemical protocol | - | Excellent functional group compatibility | organic-chemistry.org |

Coordination Chemistry and Supramolecular Assemblies of Oxime Ligands

Design and Synthesis of Metal Complexes Featuring Oxime and Oximato Ligands

The synthesis of metal complexes with oxime ligands is a well-established field in coordination chemistry. at.ua Typically, these complexes are prepared by reacting a metal salt with the oxime ligand in a suitable solvent. niscpr.res.in For a simple ketoxime like 2-octanone (B155638) oxime, a common synthetic route would involve dissolving the oxime and a metal salt (e.g., chlorides, acetates, or sulfates of transition metals) in a solvent such as ethanol (B145695) and stirring the mixture, sometimes with gentle heating, to facilitate the reaction. niscpr.res.in

The design of these complexes often focuses on creating specific geometries and coordination environments around the metal center. The nature of the metal ion, the reaction conditions (such as pH and temperature), and the stoichiometry of the reactants play a crucial role in determining the final product. Oxime ligands can coordinate to a metal center as a neutral molecule (oxime) or as a deprotonated anion (oximato). This versatility allows for the formation of a wide variety of complexes with different properties.

A general synthetic procedure for a hypothetical metal complex of 2-octanone oxime could be described as follows:

| Step | Procedure |

| 1 | Dissolve this compound in a suitable solvent (e.g., ethanol). |

| 2 | In a separate vessel, dissolve a metal salt (e.g., nickel(II) chloride) in the same solvent. |

| 3 | Slowly add the metal salt solution to the ligand solution with constant stirring. |

| 4 | Adjust the pH of the mixture if necessary to facilitate deprotonation of the oxime group, leading to an oximato ligand. |

| 5 | The resulting mixture may be stirred at room temperature or gently heated under reflux to promote complex formation. |

| 6 | The solid complex, if formed, can be isolated by filtration, washed with the solvent, and dried. |

Analysis of Diverse Binding Modes and Geometries in Oxime Coordination Compounds

Oxime and oximato ligands are known to exhibit a variety of binding modes in coordination compounds. The lone pair of electrons on the nitrogen atom and the oxygen atom of the oxime group allows for coordination to metal ions in several ways. researchgate.net For a simple ketoxime like this compound, the following binding modes can be anticipated:

N-coordination: The nitrogen atom of the oxime group can donate its lone pair of electrons to a metal center.

O-coordination: The oxygen atom of the hydroxyl group can also coordinate to a metal ion.

N,O-chelation: Both the nitrogen and oxygen atoms can coordinate to the same metal ion, forming a stable chelate ring.

Bridging: The oxime or oximato ligand can bridge two or more metal centers.

The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the nature of the ligands. Common geometries for metal complexes include tetrahedral, square planar, and octahedral. openstax.org For instance, with a bidentate N,O-chelating ligand, a metal ion with a coordination number of four could adopt a square planar or tetrahedral geometry, while a coordination number of six would likely result in an octahedral geometry.

X-ray crystallography is a powerful technique used to determine the precise binding modes and geometries of these complexes. researchgate.net However, there are no published crystal structures of metal complexes specifically containing this compound to definitively illustrate its coordination behavior.

Catalytic Applications of Oxime-Metal Complexes in Organic Transformations

Metal complexes containing oxime ligands have been explored for their catalytic activity in various organic transformations. researchgate.net The electronic and steric properties of the oxime ligand, as well as the nature of the metal center, can be tuned to achieve desired catalytic performance. Some of the reactions where oxime-metal complexes have shown promise as catalysts include:

Oxidation reactions: The metal center in an oxime complex can act as a redox-active site to catalyze the oxidation of organic substrates.

Reduction reactions: Conversely, these complexes can also be employed in the catalytic reduction of various functional groups.

Coupling reactions: Palladium-oxime complexes, for example, have been investigated as catalysts in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.net

Polymerization reactions: Some transition metal complexes with oxime-based ligands have been used as catalysts for the polymerization of olefins.

The catalytic activity often arises from the ability of the metal center to cycle between different oxidation states, facilitating the activation of substrates and the formation of new chemical bonds. The oxime ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. While the catalytic potential of metal complexes with various oximes has been demonstrated, there is a lack of specific studies on the catalytic applications of this compound complexes.

Supramolecular Chemistry and Crystal Engineering Involving Oxime Derivatives

The oxime functional group is a valuable building block in supramolecular chemistry and crystal engineering due to its ability to form hydrogen bonds. rsc.org The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of well-defined supramolecular architectures, such as dimers, chains, and networks, in the solid state.

While the principles of supramolecular chemistry and crystal engineering are well understood for oximes in general, the specific solid-state structures and supramolecular assemblies of this compound and its metal complexes have not been reported in the scientific literature.

Advanced Analytical Methodologies for the Characterization and Detection of Oxime Compounds

Spectroscopic Characterization Techniques for Oximes and their Derivatives

Spectroscopic methods are indispensable for elucidating the structural features of oximes. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds. numberanalytics.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of oximes like 2-octanone (B155638) oxime. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of 2-octanone, the precursor to 2-octanone oxime, distinct signals correspond to the different protons in its aliphatic chain and methyl group. chegg.com For aliphatic amines, which share similarities with the oxime structure, the α-protons (adjacent to the nitrogen) are deshielded and appear at higher chemical shifts (δ 2.2 to 2.9 ppm) compared to the more distant β-protons (δ 1 to 1.7 ppm). jove.com This deshielding effect is also observed in oximes.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For aliphatic ketones like 2-octanone, the carbonyl carbon exhibits a characteristic chemical shift. sjofsciences.com In aliphatic amines, the α-carbons are deshielded by the electronegative nitrogen atom, resulting in chemical shifts ranging from δ 30 to 60 ppm. jove.com The ¹³C NMR spectrum of this compound would similarly show a downfield shift for the carbon atom involved in the C=N bond. Two-dimensional NMR techniques, such as COSY and hetero COSY, can be employed for more complex structures to establish correlations between protons and carbons, aiding in the complete structural elucidation. acs.orgresearchgate.net

Table 1: Representative NMR Data for Aliphatic Ketones and Amines

| Compound Type | Nucleus | Position | Typical Chemical Shift (ppm) | Reference |

| Aliphatic Ketone | ¹H | α-protons | 2.1-2.4 | oregonstate.edu |

| Aliphatic Amine | ¹H | α-protons | 2.2-2.9 | jove.com |

| Aliphatic Amine | ¹H | β-protons | 1.0-1.7 | jove.com |

| Aliphatic Ketone | ¹³C | Carbonyl (C=O) | ~208 | sjofsciences.com |

| Aliphatic Amine | ¹³C | α-carbon | 30-60 | jove.com |

This table provides a general range and specific values can vary based on the full molecular structure and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of oximes. For 2-octanone, the precursor ketone, the electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to its molecular weight. massbank.eu The formation of this compound from 2-octanone involves the reaction with hydroxylamine (B1172632), resulting in an increase in molecular mass. ontosight.ai

The fragmentation pattern in the mass spectrum provides valuable structural information. For oxime derivatives, characteristic fragmentation pathways can be identified, which helps in confirming the structure. For instance, the analysis of O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives often involves monitoring specific fragment ions for unambiguous identification in complex matrices. nih.gov

Table 2: Mass Spectrometry Data for 2-Octanone and its Oxime Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Fragmentation Ions (m/z) |

| 2-Octanone | C₈H₁₆O | 128.21 | 128.120115130 | Not specified |

| This compound | C₈H₁₇NO | 143.23 | 143.131014166 | Not specified |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and study the electronic properties of oximes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups. In oximes, the C=N (imine) and N-O stretching vibrations are of diagnostic importance. researchgate.net The IR spectrum of an oxime will show the disappearance of the strong C=O stretching band of the parent ketone and the appearance of C=N and O-H (for the oxime hydroxyl group) stretching bands. For example, the IR spectrum of cyclohexanone (B45756) oxime has been analyzed to assign its vibrational frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by oximes can be used for their quantification and to study their electronic properties. researchgate.net The electronic spectra of oxime derivatives, such as flavone-oximes, have been recorded to measure properties like HOMO-LUMO energy gaps. researchgate.net While simple aliphatic oximes like this compound may not have strong absorptions in the visible region, their UV spectra can still be valuable for analysis. science.govspectrabase.com

Table 3: Characteristic IR Absorption Frequencies for Oximes

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3150-3650 (broad) |

| C=N | Stretching | 1620-1690 |

| N-O | Stretching | 930-960 |

Chromatographic Separation Techniques

Chromatography is a powerful set of techniques used to separate complex mixtures. For oximes, which can exist as stereoisomers, chiral chromatography is particularly important.

Application of Chiral Chromatography for Enantiomeric Resolution of Oximes

Many oximes are chiral and can exist as enantiomers. The separation of these enantiomers is often crucial, especially in the pharmaceutical industry, as different enantiomers can have different biological activities. Chiral chromatography is the primary method for achieving this separation. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the separation of various chiral compounds, including oxime derivatives. ekb.eg The separation can be optimized by adjusting the mobile phase composition, temperature, and flow rate. sigmaaldrich.com While specific studies on the chiral separation of this compound are not prevalent, the principles of chiral chromatography are broadly applicable to this class of compounds. The development of methods for the asymmetric synthesis of chiral amines from ketoximes often relies on chiral chromatography to determine the enantiomeric excess of the products. acs.orgorganic-chemistry.org

Derivatization Strategies Utilizing Oxime Formation for Carbonyl Compound Quantification

The reaction of carbonyl compounds with hydroxylamine or its derivatives to form oximes is a widely used derivatization strategy in analytical chemistry. numberanalytics.com This approach is employed to enhance the detectability and chromatographic behavior of aldehydes and ketones.

The formation of an oxime derivative from a carbonyl compound, such as the conversion of 2-octanone to this compound, introduces a nitrogen atom and can increase the molecular weight and alter the polarity of the analyte. ontosight.ai This can be particularly advantageous for gas chromatography (GC) analysis, where derivatization can improve volatility, reduce adsorption in the GC system, and enhance detector response. gcms.cz

A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govdtic.mil The resulting PFB-oxime derivatives are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS. nih.govaccustandard.com This method has been successfully applied to the quantification of a wide range of carbonyl compounds in various matrices, including drinking water and biological samples. nih.govaccustandard.com The formation of two isomers, (E) and (Z), is possible for asymmetrical carbonyl compounds, which may result in two chromatographic peaks. accustandard.com

This derivatization strategy is not only for detection but also for improving chromatographic separation. For instance, in the analysis of opiates, converting keto-opiates to their oxime derivatives before silylation prevents the formation of multiple derivatives and avoids interferences with other target compounds. nih.gov Similarly, in carbohydrate analysis, an oximation step prior to silylation reduces the number of isomers and improves separation. restek.com

Emerging Analytical Approaches for Oxime Analysis

The detection and characterization of oxime compounds, including this compound, are increasingly benefiting from the development of novel analytical methodologies. These emerging approaches offer enhanced sensitivity, selectivity, and efficiency compared to traditional methods. Key advancements are seen in hyphenated chromatographic techniques, electrochemical sensor technology, and miniaturized analytical systems, which provide powerful tools for researchers in various fields, from food science to environmental monitoring.

Hyphenated Spectrometry Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are at the forefront of modern analytical chemistry. jsmcentral.org For oxime analysis, the combination of Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS) is particularly powerful, enabling the separation, identification, and quantification of analytes in complex mixtures. jsmcentral.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its parent ketone. tandfonline.com The process often involves a derivatization step to improve the volatility and thermal stability of the analyte. A common reagent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with ketones like 2-octanone to form a stable oxime derivative that is readily analyzable by GC-MS. nih.govnih.gov This derivatization not only facilitates chromatography but also introduces a fluorine-rich tag, enhancing sensitivity in certain detectors.

Recent applications often pair GC-MS with advanced sample preparation techniques like Headspace-Solid Phase Microextraction (HS-SPME). nih.gov HS-SPME is a solvent-free method that extracts and concentrates volatile analytes from a sample's headspace onto a coated fiber. jsmcentral.org This fiber is then directly desorbed into the GC injector, providing a sensitive and "green" analytical approach. nih.gov For instance, the analysis of 2-octanone in nut-based beverages has been achieved using HS-SPME with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, followed by GC-MS analysis. mdpi.com In wine analysis, a fully automated HS-SPME-GC-MS/MS method has been developed for odor-active carbonyls, including 2-octanone, after PFBHA derivatization. nih.govacs.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) represents a further enhancement. This technique provides superior separation power, allowing for the resolution of co-eluting compounds in complex matrices like milk, where compounds such as methoxy-phenyl-oxime have been identified alongside various ketones. tandfonline.com

| Analyte | Matrix | Sample Preparation/Derivatization | GC Column | Detector | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| 2-Octanone | Nut-based beverages | HS-SPME (DVB/CAR/PDMS fiber) | Not Specified | MS | 0.33–1.67 ng/g | mdpi.com |

| 2-Octanone (as PFBHA oxime) | Wine | HS-SPME with on-fiber PFBHA derivatization | Restek Rx-Sil MS (30 m × 0.25 mm × 0.25 μm) | MS/MS (QqQ) | Not Reported | nih.govacs.org |

| 5-Hydroxy-2-octanone (as PFBHA oxime) | Gas Phase (Alkane reaction) | On-fiber derivatization with PFBHA | Not Specified | MS / FID | Not Reported | nih.gov |

| Methoxy-phenyl-oxime | Milk | HS-SPME | DB-5ms / DB-Wax (GCxGC) | TOFMS | Not Reported | tandfonline.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For oximes that are less volatile or thermally sensitive, LC-MS/MS is a powerful alternative. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). While oximes as a class have been historically challenging to analyze, recent studies have demonstrated the successful development of robust LC-MS/MS methods for various oxime compounds, such as those used as nerve agent reactivators. nih.gov A key challenge has been achieving sufficient retention on LC columns. However, recent advancements have identified specific columns and mobile phases that can effectively retain multiple oxime compounds in a single run. nih.gov These methods offer high sensitivity, with detection limits often reaching the low nanogram per milliliter (ng/mL) level. nih.gov Although specific applications for this compound are not widely documented, the principles established for other oximes are directly applicable. nih.gov

Electrochemical Sensors

Electrochemical sensors are emerging as a rapid, cost-effective, and portable alternative for the detection of various chemical species. nih.gov These sensors work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. nih.gov For oxime analysis, research has explored using oximes as electroactive probes to detect other non-electroactive compounds. researchgate.net Conversely, the inherent electrochemical properties of the oxime group can be harnessed for its direct detection. Nanomaterial-modified electrodes, for example, can enhance the electrocatalytic oxidation of oximes, leading to improved sensitivity and selectivity. researchgate.net While specific sensors for this compound are not prevalent in the literature, the development of sensors for other oximes and ketones demonstrates the high potential of this technology for future applications.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. wikipedia.orgsciex.com This technique offers high separation efficiency, short analysis times, and requires minimal sample volume. sciex.comchemicalbook.com CE is particularly well-suited for the analysis of charged or polar compounds. fishersci.com The versatility of CE allows for the separation of a wide range of molecules, from small inorganic ions to large proteins. chemicalbook.com By controlling the pH of the buffer, the charge of an analyte like an oxime can be manipulated to optimize separation. wikipedia.org For enhanced sensitivity and specificity, CE can be hyphenated with mass spectrometry (CE-MS), a combination that is effective for analyzing complex mixtures and identifying unknown metabolites. baua.de While CE has been used to determine the acidity constants of various oximes, its application as a routine quantitative tool for specific compounds like this compound is still an area of active development. researchgate.net

Miniaturized Analytical Systems

A significant trend in analytical chemistry is the miniaturization of analytical systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS). sciex.com These devices integrate multiple laboratory functions, such as sample preparation, separation, and detection, onto a single small chip. Miniaturization leads to reduced consumption of samples and reagents, faster analysis times, and potential for high-throughput and portable applications. sciex.com Techniques like capillary electrophoresis are inherently miniaturized. sciex.com The development of miniaturized chromatographic methods has also been explored for the analysis of various compounds, including those relevant to radiopharmaceutical quality control, such as technetium-99m hexamethylpropyleneamine oxime. This trend towards smaller, more efficient systems promises to revolutionize how the analysis of compounds like this compound is performed in the future.

Computational Chemistry and Theoretical Investigations of 2 Octanone Oxime and Oxime Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions involving oximes. researchgate.netrsc.org These methods allow for the mapping of reaction pathways, identification of intermediates, and characterization of transition states, which are crucial for determining reaction kinetics and feasibility.

Reaction Mechanism Elucidation:

The formation of oximes from ketones or aldehydes and hydroxylamine (B1172632) is a classic reaction in organic chemistry. rsc.org Computational studies using DFT have been employed to analyze the proposed mechanisms under various conditions, including neutral, acidic, and aniline-catalyzed environments. researchgate.net These studies help to understand the energetics of each step, such as the initial nucleophilic attack, proton transfer events, and the final dehydration to form the oxime. researchgate.net For instance, in acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the reaction. researchgate.net

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier of a reaction. Quantum chemical calculations can precisely locate and characterize these transient structures.

Beckmann Rearrangement: In the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime, DFT calculations have been used to investigate side reactions. unive.it These calculations revealed that a bimolecular reaction between two oxime molecules could be a primary step leading to by-products. unive.it

Oxime-Nitrone Tautomerism: The tautomeric equilibrium between oximes and nitrones has been revisited using high-level DFT calculations. rsc.org These studies have shown that the isomerization can be more favorable through a bimolecular process involving two oxime molecules, challenging the previously accepted thermal 1,2-H-shift mechanism. rsc.org The transition states for the nucleophilic attack of the nitrone tautomer were found to be more stable in certain reactions, indicating its participation despite being the less stable tautomer. rsc.org

Iminoxyl/Oxime Self-Exchange: DFT calculations have been used to study the self-exchange reaction between iminoxyl radicals and oximes. nih.gov These calculations revealed a counterintuitive cisoid transition state for this proton-coupled electron transfer (PCET) reaction. nih.gov The calculated activation energies were in good agreement with experimental data. nih.gov

A study on the domino-reaction of O-vinyl-2-tetralone oxime used DFT methods to study the mechanisms of intramolecular rearrangements. researchgate.net The calculations identified the 1,3-prototropic shift, facilitated by a water molecule, as the rate-limiting step. researchgate.net

Table 1: Examples of Quantum Chemical Calculations in Oxime Reaction Analysis

| Reaction System | Computational Method | Key Findings |

| Cyclohexanone oxime Beckmann rearrangement | DFT (B3LYP/6-311G**) | Elucidation of a bimolecular side-reaction pathway. unive.it |

| Arylamidoxime and 1,2-diaza-1,3-diene reaction | DFT (M06-2X/cc-pVTZ) | Evidence for the participation of the less stable nitrone tautomer in the reaction. rsc.org |

| Iminoxyl/oxime self-exchange | DFT | Characterization of a five-center, cyclic cisoid transition state for PCET. nih.gov |

| O-vinyl-2-tetralone oxime domino-reaction | DFT (B3LYP/6-311++G(d,p)) | Identification of the rate-limiting 1,3-prototropic shift. researchgate.net |

Electronic Structure Analysis and Prediction of Reactivity Patterns

The electronic structure of a molecule, which describes the distribution of electrons, is fundamental to its reactivity. Computational methods provide insights into this structure, allowing for the prediction of how and where a molecule like 2-octanone (B155638) oxime is likely to react.

Frontier Molecular Orbital (FMO) Theory:

FMO theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

In the context of photocatalyzed reactions to form azetidines from alkenes and oximes, computational models have been developed to predict reactivity based on the frontier orbital energy match. mit.edu By calculating the HOMO and LUMO energies of various alkenes and oximes, researchers can predict which pairs will react successfully. mit.edu When the excited states of the alkene and oxime have similar energy levels, less energy is required to reach the transition state, and the reaction proceeds more readily. mit.edu

Oxime-Nitrone Tautomerism and Reactivity:

DFT calculations have been used to investigate the oxime-nitrone tautomerism and its implications for reactivity. pku.edu.cn While the oxime tautomer is generally more stable, the nitrone tautomer can be more reactive. rsc.org The mechanism of oxime-based urethane (B1682113) formation has been studied using DFT, revealing that the reaction proceeds through the nitrone tautomer. pku.edu.cn The calculations showed that the rate-determining step is the nucleophilic addition of the nitrone to the isocyanate, with a calculated activation enthalpy that aligns with experimental values. pku.edu.cn

Substituent Effects:

The electronic properties of substituents on the oxime molecule can significantly influence its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution and, consequently, the reactivity of the oxime functional group. wordpress.com For instance, in o-dimethylaminoaryloximes, the reactivity is controlled by hydrogen bonding and steric interactions, which can be fine-tuned by substituents. acs.org

Molecular Dynamics and Docking Studies for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular dynamics (MD) simulations and molecular docking are powerful computational techniques for studying the dynamic behavior and intermolecular interactions of molecules like 2-octanone oxime.

Conformational Analysis:

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. The conformational preferences of a molecule can significantly impact its physical and chemical properties.

This compound: While specific conformational studies on this compound are not extensively documented in the provided search results, general principles of conformational analysis can be applied. The long alkyl chain of 2-octanone allows for a multitude of conformations. Computational methods like molecular mechanics (MM) and MD simulations can be used to explore the potential energy surface and identify low-energy conformations.

General Oxime Systems: For other oxime-containing molecules, conformational studies have been performed. For example, DFT calculations have been used to identify the stable conformers of flexible imine oximes. ias.ac.in These studies often consider both E and Z isomers and their cisoid and transoid conformations. ias.ac.in

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in understanding how a molecule like an oxime might interact with a biological target, such as an enzyme or a receptor.

Oximes as Enzyme Reactivators: Docking studies have been extensively used to investigate the potential of oximes to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. nih.govmdpi.com These studies dock the oxime into the active site of the inhibited enzyme and analyze the binding interactions. nih.gov Key parameters evaluated include the distance between the oxime oxygen and the phosphorus atom of the inhibitor, binding energies, and hydrogen bond interactions. mdpi.com

Interaction with DNA and Proteins: Molecular docking has also been employed to study the interactions of imine oximes with DNA and proteins like Human Serum Albumin (HSA). ias.ac.in These studies help to determine the preferred binding modes and affinities of the ligands within the biological macromolecules. ias.ac.in

Molecular Dynamics Simulations:

Phase Properties of Alkanes: While not specific to this compound, MD simulations have been used to study the phase properties of long-chain alkanes like octacosane (B166375) (C28H58). rsc.org These simulations can reproduce experimentally observed crystalline and rotator phases, providing insights into the molecular organization and transformations. rsc.org Similar approaches could be applied to understand the bulk properties of this compound.

Table 2: Applications of MD and Docking in Oxime Systems

| System | Computational Method | Key Application |

| Novel nitrone oximes and AChE | Molecular Docking (AutoDock) | Prediction of binding energies and orientation in the active site for AChE reactivation. nih.gov |

| Neutral oxime and AChE/POX | Molecular Docking (Molegro Virtual Docker) | Corroboration of in vitro reactivation results and identification of key interactions. mdpi.com |

| Imine oximes and DNA/HSA | Molecular Docking (Discovery Studio) | Investigation of binding modes and affinities with biological macromolecules. ias.ac.in |

| Octacosane | Molecular Dynamics (United-atom scheme) | Investigation of phase diagrams and properties. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. mst.dk This allows for the prediction of the activity of new, untested compounds based on their structural features. researchgate.net

Principles of QSAR:

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mst.dk QSAR models are developed by:

Data Set Selection: A set of compounds with known activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature. sci-hub.st

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity. acs.orgnih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics and external test sets. sci-hub.st

Applications in Oxime Systems:

QSAR studies have been applied to various classes of oxime-containing compounds to predict their biological activities.

Insecticidal Activity: A QSAR study was conducted on a series of isoxazoline (B3343090) and oxime derivatives of podophyllotoxin (B1678966) to predict their insecticidal activity. acs.org The developed model, using a combination of 2D and 3D descriptors, showed a good correlation between the structural features and the observed activity. acs.org The study indicated that electronic distribution and steric factors were important for the insecticidal activity of these compounds. acs.org

Pesticidal Activity: Phenylpyrazole oxime derivatives have been designed and synthesized based on 3D-QSAR predictions to improve their insecticidal activity. acs.org Comparative Molecular Field Analysis (CoMFA) was used to guide the modification of the molecular structure to enhance biological activity. acs.org

Cytotoxicity: QSAR modeling has been used to investigate the cytotoxicity of sulfur-containing shikonin (B1681659) oxime derivatives against various cancer cell lines. nih.gov The models successfully predicted the cytotoxic activity based on descriptors related to lipophilicity, surface area, and volume. nih.gov

While specific QSAR models for this compound were not found in the search results, the principles and methodologies described above are generally applicable. By calculating a range of molecular descriptors for this compound and related compounds with known properties, a QSAR model could be developed to predict its behavior in various applications.

Environmental Fate and Degradation Studies of Oxime Compounds